(2E)-hexenoate
Description
Historical Context and Early Discoveries of (2E)-hexenoate in Biological Systems
The investigation of natural products has a long history, with the synthesis of urea (B33335) by Friedrich Wöhler in 1828 marking a pivotal moment in organic chemistry. This opened the door to understanding and replicating the molecules of the living world. The identification of specific compounds like this compound esters came much later with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Early research into fruit volatiles identified various esters as key components of aroma. For instance, (2E)-hexenoic acid, the precursor to this compound, has been found in apples, bananas, guavas, and tea. thegoodscentscompany.com Its esters, which contribute to the characteristic fruity and green notes, were subsequently identified in numerous fruits. Studies on strawberry (Fragaria × ananassa) aroma, for example, have identified a complex mixture of over 350 volatile compounds, with esters like ethyl hexanoate (B1226103) and methyl hexanoate being critical to the fruit's characteristic scent. oup.com Research has shown that esters sharing a hexanoate group are often correlated in their production within the fruit. csic.es Similarly, detailed analyses of pineapple volatiles revealed a variety of esters, including ethyl hexanoate and other related compounds, as major contributors to its aroma. frontiersin.org
The discovery of this compound derivatives as insect pheromones marked another significant milestone. Pheromones, chemical signals used for communication between members of the same species, have been a major focus of chemical ecology since the first identification of a moth sex pheromone in 1959. nih.gov Subsequent research identified various esters of (2E)-hexenoic acid as crucial signaling molecules for different insect species. For example, (E)-2-hexenyl (E)-2-hexenoate was identified as a component of the aggregation pheromone for the stink bug Riptortus clavatus. wur.nl Further studies revealed that other cerambycid beetles use structurally diverse pheromones, including esters like (Z)-3-decenyl (E)-2-hexenoate. researchgate.net
Significance of this compound as a Biological Ester and Signaling Molecule
The significance of this compound and its esters lies in their dual role as key contributors to the sensory properties of plants and as vital signaling molecules in insects.
As biological esters, they are fundamental to the aroma profiles of many fruits and plants. frontiersin.org Volatile esters are produced during fruit ripening and are crucial in attracting animals for seed dispersal. oup.com The specific blend of esters, including various hexanoate derivatives, determines the unique aroma of a fruit. csic.esmdpi.com For instance, (E)-2-hexenyl hexanoate is a known fatty acid ester found in green tea (Camellia sinensis). nih.gov The table below lists several this compound esters and their natural sources.
| Ester of (2E)-hexenoic acid | Natural Occurrence (Example) | Primary Role |
| Ethyl this compound | Strawberry, Pineapple | Aroma/Flavor Component |
| Methyl this compound | Strawberry | Aroma/Flavor Component |
| (E)-2-Hexenyl (E)-2-hexenoate | Riptortus clavatus (Stink Bug) | Aggregation Pheromone |
| (Z)-3-Decenyl (E)-2-hexenoate | Rosalia funebris (Banded Alder Borer) | Pheromone |
| 2-Propyl (E)-3-hexenoate | Gnorimus nobilis (Noble Chafer) | Aggregation Pheromone |
As signaling molecules, this compound esters are integral to the chemical communication systems of various insects. They can function as sex attractants or aggregation pheromones, influencing mating and social behaviors. nih.gov The bean bug, Riptortus pedestris, uses a combination of (E)-2-hexenyl (E)-2-hexenoate and (E)-2-hexenyl (Z)-3-hexenoate as pheromone components. researchgate.net In the noble chafer beetle (Gnorimus nobilis), 2-propyl (E)-3-hexenoate acts as an aggregation pheromone produced by both sexes, though it primarily attracts males. The identification and synthesis of these pheromones are critical for developing species-specific and environmentally benign pest monitoring and control strategies. researchgate.net
Scope and Research Trajectories of this compound Studies
Current and future research on this compound and its derivatives is proceeding along several interconnected paths, focusing on biosynthesis, ecological function, and practical applications.
Biosynthesis: A significant area of research is the elucidation of the biosynthetic pathways that lead to the formation of this compound and its esters in both plants and microorganisms. In plants, these esters are derived from fatty acid and amino acid metabolism. acs.orgacs.org Studies in strawberry have begun to uncover the genetic basis for the production of specific esters, identifying quantitative trait loci (QTLs) associated with clusters of related volatile compounds, such as those sharing a hexanoate group. csic.es In microorganisms, researchers are engineering pathways for the production of hexanoyl-CoA, a key precursor, to synthesize valuable compounds. google.comresearchgate.net Understanding these pathways is essential for potentially enhancing the flavor of fruits or for the biotechnological production of these compounds.
Ecological and Physiological Roles: Research continues to explore the diverse roles of these compounds in nature. This includes their function in plant defense against pathogens and their complex roles in insect chemical ecology. wur.nlresearcher.life Studies are also investigating the physiological effects of related compounds like hexanoate in mammals, where it is being examined for its potential metabolic health benefits, though this area is still emerging. nih.gov
Applications in Agriculture and Food Science: The knowledge gained from this compound research has direct practical applications. In agriculture, synthetic pheromones containing this compound esters are being developed for monitoring and managing insect pests, offering an alternative to broad-spectrum insecticides. nih.govnih.gov In food science, a deeper understanding of the compounds that constitute fruit aroma can guide breeding programs to produce more flavorful varieties and optimize food processing techniques to preserve these desirable volatiles. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9O2- |
|---|---|
Molecular Weight |
113.13 g/mol |
IUPAC Name |
(E)-hex-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/p-1/b5-4+ |
InChI Key |
NIONDZDPPYHYKY-SNAWJCMRSA-M |
SMILES |
CCCC=CC(=O)[O-] |
Isomeric SMILES |
CCC/C=C/C(=O)[O-] |
Canonical SMILES |
CCCC=CC(=O)[O-] |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of 2e Hexenoate
Plant Biosynthesis of (2E)-hexenoate
In plants, this compound is synthesized via the lipoxygenase (LOX) pathway, a critical route for producing a variety of defense and signaling molecules from fatty acids. mdpi.com
The primary precursors for the biosynthesis of this compound and other C6 volatiles are the C18 polyunsaturated fatty acids, linoleic acid and linolenic acid. mdpi.comresearchgate.net These fatty acids are fundamental components of cell membranes and are synthesized from acetyl-CoA. bspublications.netnih.gov The availability of these precursors is a key regulatory point and increases during certain developmental stages, such as fruit ripening, or in response to tissue damage. mdpi.com
| Precursor Substrate | Originating Pathway | Role in this compound Biosynthesis |
| Linoleic Acid (C18:2) | Fatty Acid Biosynthesis | Initial substrate for the Lipoxygenase (LOX) pathway, leading to C6 aldehydes. researchgate.net |
| Linolenic Acid (C18:3) | Fatty Acid Biosynthesis | Initial substrate for the Lipoxygenase (LOX) pathway, leading to C6 aldehydes. mdpi.comresearchgate.net |
| Acetyl-CoA | Glycolysis, Pyruvate Oxidation | Fundamental building block for fatty acid synthesis. bspublications.net |
This table summarizes the primary precursors for this compound biosynthesis in plants.
The conversion of fatty acids into this compound involves a multi-step enzymatic cascade. researchgate.net
Lipoxygenase (LOX) Action : The pathway is initiated by lipoxygenase (LOX), a non-heme iron-containing enzyme that catalyzes the dioxygenation of linoleic or linolenic acid. mdpi.comresearchgate.net This reaction forms 13-hydroperoxy-octadecadienoic acid (13-HPOD) or 13-hydroperoxy-octadecatrienoic acid (13-HPOT), respectively. mdpi.com
Hydroperoxide Lyase (HPL) Cleavage : The unstable hydroperoxides are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme. researchgate.net This cleavage yields C6 aldehydes, such as (Z)-3-hexenal, and a C12 oxo-acid. mdpi.comresearchgate.net
Isomerization : (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal. tandfonline.com (2E)-hexenal is a direct precursor in the formation of related C6 compounds.
Reduction/Oxidation : (2E)-hexenal can be either reduced to (2E)-hexen-1-ol by an alcohol dehydrogenase (ADH) or oxidized to (2E)-hexenoic acid. researchgate.net
Esterification : The final step in forming an ester like this compound involves an alcohol acyltransferase (AAT). researchgate.netoup.com These enzymes catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol. For example, (2E)-hexenyl acetate (B1210297) is formed from (2E)-hexen-1-ol and acetyl-CoA. tandfonline.com Similarly, this compound esters are formed from a relevant alcohol and hexenoyl-CoA or from (2E)-hexen-1-ol and a different acyl-CoA. The AAT enzymes belong to the BAHD superfamily and possess highly conserved motifs, such as HXXXD and DFGWG, which are crucial for their catalytic activity. oup.com
Another proposed route involves the formation of (E)-2-Hexenoic acid from (R)-3-Hydroxyhexanoic acid, a reaction catalyzed by fatty-acid synthase. foodb.ca
| Enzyme | Abbreviation | Catalytic Function |
| Lipoxygenase | LOX | Dioxygenation of polyunsaturated fatty acids (linoleic/linolenic acid) to form hydroperoxides. researchgate.net |
| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxides to form C6 and C9 aldehydes. researchgate.net |
| Alcohol Dehydrogenase | ADH | Reduction of aldehydes (e.g., (2E)-hexenal) to their corresponding alcohols (e.g., (2E)-hexen-1-ol). researchgate.net |
| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step, combining an alcohol with an acyl-CoA to form an ester. oup.com |
| trans-2-enoyl-CoA reductase | TECR | Catalyzes the NADPH-dependent reduction of the carbon-carbon double bond in trans-2-enoyl-CoAs. nih.gov |
This table outlines the key enzymes involved in the plant biosynthetic pathway leading to this compound and related compounds.
The biosynthesis of this compound is tightly controlled at both the transcriptional and post-translational levels to ensure its production occurs at the appropriate time and location.
Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is regulated by various families of transcription factors (TFs), which integrate developmental and environmental cues. nih.gov
MYC2: A key transcription factor in the jasmonic acid (JA) signaling pathway, MYC2 can activate the expression of genes involved in secondary metabolism in response to stimuli like (E)-2-hexenal. nih.gov
AP2/ERF: The APETALA2/Ethylene (B1197577) Response Factor (AP2/ERF) family of TFs is extensively involved in mediating plant stress responses, partly by regulating the biosynthesis of secondary metabolites. mdpi.com
bZIP: Basic leucine (B10760876) zipper (bZIP) transcription factors are also implicated in regulating aroma biosynthesis genes. researchgate.net
Ethylene Regulation: The phytohormone ethylene is a crucial regulator, often controlling the expression of genes at the final steps of aroma biosynthetic pathways, including the AAT genes responsible for ester formation. nih.gov
Post-Translational Regulation: While specific data on the post-translational modification of this compound biosynthetic enzymes is limited, general mechanisms are known to be critical for enzyme function. Protein N-glycosylation and O-GlcNAcylation, which occur through the hexosamine biosynthesis pathway (HBP), are essential for the proper folding, stability, and activity of many plant proteins, including those involved in stress responses. frontiersin.org A disruption in the HBP can impair plant growth and stress responses, suggesting its importance in regulating pathways like GLV synthesis. frontiersin.org
The production of this compound and other green leaf volatiles is rapidly induced by a variety of external and internal signals.
Phytohormones:
Jasmonates (JA): Jasmonic acid and its derivatives are central to plant defense signaling. Their levels increase in response to wounding and herbivory, leading to the upregulation of the LOX pathway and the production of volatile compounds. nih.govfrontiersin.org
Ethylene: This gaseous hormone is heavily involved in fruit ripening and stress responses. It often acts synergistically with jasmonates to control the production of volatile esters. nih.gov
Abscisic Acid (ABA): ABA is a key hormone in mediating responses to abiotic stresses like drought. youtube.com It has been shown to induce the accumulation of C6 aldehydes, such as (E)-2-hexenal, in grape berries. mdpi.com
Diethyl Aminoethyl Hexanoate (B1226103) (DA-6): This synthetic plant growth regulator has been shown to improve stress tolerance in various plants by modulating physiological processes, including photosynthesis and phytohormone levels. researchgate.net
Stressors:
Biotic Stress: Mechanical damage, such as that caused by herbivore feeding, is a potent inducer of the LOX pathway, leading to a rapid release of GLVs as a defense mechanism. tandfonline.com
Abiotic Stress: Environmental factors such as drought, high light intensity, and nutrient deficiency can trigger the production of reactive oxygen species (ROS), leading to lipid peroxidation and the subsequent activation of the LOX pathway as a protective response. researchgate.netfrontiersin.orgnih.gov The precursor, (2E)-hexenal, itself acts as a reactive short-chain leaf volatile (RSLV), a signaling molecule that can induce the expression of other stress-related genes. kobe-u.ac.jp
Microbial Biosynthesis of this compound
Certain microorganisms are also capable of synthesizing hexenoate and related compounds, typically through pathways associated with fatty acid metabolism.
The ability to produce hexanoic acid, a precursor to hexenoate esters, and related medium-chain fatty acids is found in a range of bacteria and yeasts.
Clostridium kluyveri and Megasphaera elsdenii: These anaerobic bacteria are natural producers of medium-chain fatty acids, including hexanoic acid, via the reverse β-oxidation (rBOX) pathway. researchgate.net
Lactic Acid Bacteria (LAB): Several LAB strains have demonstrated the ability to produce esters. For example, Lactococcus lactis, Leuconostoc pseudomesenteroides, and Lactobacillus rhamnosus can synthesize esters when provided with hexanoic acid as a substrate. frontiersin.org Genera such as Lactobacillus, Leuconostoc, and Weissella are known for their broad industrial applications in producing fermented foods, where they contribute significantly to the flavor profile through the synthesis of such compounds. mdpi.com
Engineered Microorganisms: Escherichia coli and the yeast Saccharomyces cerevisiae have been metabolically engineered to produce hexanoic acid and its derivatives. researchgate.net This often involves introducing heterologous genes, such as those from the rBOX pathway or specific acyl-CoA ligases and alcohol acyltransferases (AATs), to create novel production strains. researchgate.netconicet.gov.ar For instance, the β-ketothiolase gene (bktB) is crucial for elongating the carbon chain to form hexanoyl-CoA, a direct precursor for ethyl hexanoate synthesis. researchgate.net
PHA-Producing Bacteria: Polyhydroxyalkanoate (PHA) synthases (PhaC) from bacteria like Chromobacterium sp. and Cupriavidus necator can utilize hexanoate precursors to synthesize short-chain-length PHAs, indicating their metabolic capacity to process these molecules. mdpi.comresearchgate.net
Elucidation of Microbial Biosynthetic Routes
The microbial synthesis of this compound and its precursor, hexanoyl-CoA, is primarily achieved through pathways that construct the C6 backbone from smaller, central metabolites. A common and well-studied route is a reversal of the β-oxidation pathway, which systematically elongates a starting acyl-CoA molecule.
The biosynthesis of hexanoyl-CoA, a direct precursor to this compound, often commences with acetyl-CoA. researchgate.net Through a series of enzymatic reactions that mirror the reverse of fatty acid degradation, two-carbon units are sequentially added. In engineered yeast strains like Saccharomyces cerevisiae and Kluyveromyces marxianus, this pathway has been successfully implemented to produce hexanoic acid and its derivatives. researchgate.netnih.gov The production of ethyl hexanoate in these organisms, for instance, relies on the availability of the hexanoyl-CoA pool. researchgate.netresearchgate.net
The key steps in this reversed β-oxidation pathway involve the condensation of acetyl-CoA and butyryl-CoA, catalyzed by a β-ketothiolase, to form 3-ketohexanoyl-CoA. researchgate.net This intermediate is then subjected to a reduction, a dehydration, and a final reduction to yield hexanoyl-CoA. The conversion of hex-2-enoyl-CoA to hexanoyl-CoA by a trans-enoyl-CoA reductase is a critical step in this sequence. researchgate.net The formation of this compound itself would require the action of an acyl-CoA oxidase or a similar enzyme to introduce the double bond at the C2 position of hexanoyl-CoA, or the direct release of the (2E)-hexenoyl-CoA intermediate.
In some bacteria, the fatty acid de novo synthesis pathway can be a source of precursors for C6 compounds. Intermediates from this pathway can be diverted towards the production of specific molecules. tandfonline.com For example, in certain engineered bacteria, (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediates from fatty acid synthesis are converted to their corresponding CoA thioesters, which can then enter pathways for producing compounds like polyhydroxyalkanoates (PHAs). tandfonline.comnih.gov A similar diversion could theoretically lead to this compound.
The table below summarizes the key enzymatic reactions involved in the microbial biosynthesis of hexanoyl-CoA, the precursor to this compound, via the reversed β-oxidation pathway.
| Step | Reaction | Enzyme Family | Example Enzyme | Source Organism |
|---|---|---|---|---|
| 1 | Butyryl-CoA + Acetyl-CoA → 3-Ketohexanoyl-CoA | β-Ketothiolase | BktB | Cupriavidus necator |
| 2 | 3-Ketohexanoyl-CoA → 3-Hydroxyhexanoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | Hbd | Clostridium acetobutylicum |
| 3 | 3-Hydroxyhexanoyl-CoA → Hex-2-enoyl-CoA | Enoyl-CoA Hydratase (Crotonase) | Crt | Clostridium acetobutylicum |
| 4 | Hex-2-enoyl-CoA → Hexanoyl-CoA | Trans-2-enoyl-CoA Reductase | TdTer | Treponema denticola |
Genetic Determinants and Gene Cluster Analysis for Microbial Production
The microbial production of this compound and its precursors is governed by specific genes that are often organized into biosynthetic gene clusters (BGCs). frontiersin.org Analysis of these clusters provides critical insights into pathway organization and regulation.
In the soil bacterium Cupriavidus necator H16, a promising host for biochemical production, transcriptomics studies have identified a specific gene cluster, H16_B1332-H16_B1337, that is crucial for the efficient catabolism of hexanoate. researchgate.net This cluster contains genes predicted to be involved in substrate activation and β-oxidation, highlighting its importance in hexanoate metabolism which can be bidirectional. researchgate.net
In fungi, such as Aspergillus species that produce aflatoxins, the biosynthesis begins with a hexanoate starter unit. researchgate.net This C6 unit is synthesized by a dedicated fatty acid synthase (FAS). The genes encoding this FAS, namely alA (FAS alpha subunit) and alB (FAS beta subunit), are located within the large aflatoxin BGC. researchgate.net This demonstrates that in some fungi, the genes for precursor supply are co-located with the main biosynthetic pathway genes.
Metabolic engineering efforts have successfully assembled heterologous pathways in host organisms by combining genes from various microbes. For instance, to produce ethyl hexanoate in Saccharomyces cerevisiae, a synthetic pathway was constructed using genes such as:
BktB from Cupriavidus necator, encoding a β-ketothiolase. researchgate.net
RbHbd and RbCrt from Ruminococcus bacterium CPB6, encoding a 3-hydroxybutyryl-CoA dehydrogenase and a crotonase, respectively. researchgate.net
TdTer from Treponema denticola, encoding a trans-enoyl-CoA reductase. researchgate.net
SAAT from Fragaria × ananassa (strawberry), an alcohol acyltransferase that catalyzes the final esterification step. researchgate.net
The identification of these BGCs is often facilitated by bioinformatics tools like antiSMASH and ClusterFinder, which mine genomic data to predict the presence and boundaries of secondary metabolite pathways. frontiersin.orgsecondarymetabolites.org
The table below lists key genes and clusters involved in the biosynthesis of this compound precursors in various microbes.
| Gene/Cluster | Function | Organism | Reference |
|---|---|---|---|
| H16_B1332-H16_B1337 | Gene cluster for efficient hexanoate catabolism | Cupriavidus necator H16 | researchgate.net |
| alA / alB | Fatty acid synthase genes for hexanoate starter unit | Aspergillus parasiticus | researchgate.net |
| BktB | β-Ketothiolase (Butyryl-CoA + Acetyl-CoA → 3-Ketohexanoyl-CoA) | Cupriavidus necator | researchgate.net |
| TdTer | Trans-enoyl-CoA reductase (Hex-2-enoyl-CoA → Hexanoyl-CoA) | Treponema denticola | researchgate.net |
Comparative Analysis of Biosynthetic Strategies Across Biological Kingdoms
Microbial Strategies: As detailed previously, microbes typically employ two main strategies for C6 backbone synthesis: the reversed β-oxidation pathway starting from acetyl-CoA and the fatty acid synthesis (FAS) or polyketide synthesis (PKS) machinery. researchgate.netresearchgate.net Bacterial aromatic PKSs, for instance, are composed of a collection of dissociated, monofunctional enzymes that are used iteratively. nih.gov In contrast, fungal PKSs are often large, multifunctional megasynthases where catalytic domains are part of a single polypeptide. nih.gov These pathways build the carbon chain from the ground up, offering a high degree of control over the final product structure through the selection of specific enzymes.
Plant Strategies: In plants, the most prominent route to C6 volatile compounds, including hexenals and hexenyl esters, is the lipoxygenase (LOX) pathway. mdpi.com This pathway does not build the C6 chain from scratch but rather cleaves it from pre-existing C18 polyunsaturated fatty acids like linoleic acid and α-linolenic acid.
The key steps in the plant LOX pathway are:
Oxygenation: Lipoxygenase (LOX) incorporates molecular oxygen into a C18 fatty acid to form a 13-hydroperoxy-octadecadienoic (or trienoic) acid.
Cleavage: A hydroperoxide lyase (HPL) enzyme cleaves the 13-hydroperoxide, yielding a C6 aldehyde (e.g., hexenal) and a C12 oxo-acid.
Modification: The initial C6 aldehydes can be further modified by isomerases (e.g., to form (2E)-hexenal), reduced to alcohols by alcohol dehydrogenases (ADH), and subsequently esterified to form hexenyl esters by alcohol acyltransferases (AATs). mdpi.com
This comparison highlights a fundamental divergence: microbes generally use constructive pathways (e.g., reversed β-oxidation) starting from C2 units, while plants utilize degradative pathways (e.g., LOX) starting from C18 fatty acids. While both kingdoms can produce a diverse array of volatile organic compounds, the underlying biochemical and genetic foundations are distinct. frontiersin.org
The following table provides a comparative overview of the biosynthetic strategies in microbes and plants.
| Feature | Microbial Biosynthesis | Plant Biosynthesis |
|---|---|---|
| Primary Precursor | Acetyl-CoA (C2) | Linoleic/Linolenic Acid (C18) |
| Core Pathway | Reversed β-Oxidation, Fatty Acid/Polyketide Synthesis | Lipoxygenase (LOX) Pathway |
| Key Enzymes | Thiolases, Dehydrogenases, Reductases, Synthases | Lipoxygenase, Hydroperoxide Lyase, Alcohol Dehydrogenase |
| Pathway Logic | Constructive (Carbon chain elongation) | Degradative (Carbon chain cleavage) |
| Genetic Organization | Often found in biosynthetic gene clusters (BGCs) | Genes can be clustered or dispersed in the genome |
Ecological and Inter Organismal Roles of 2e Hexenoate
(2E)-hexenoate as a Volatile Organic Compound in Plant Interactions
Plants produce a diverse array of VOCs that are essential for their health and interactions with the environment. nih.gov These compounds are involved in attracting pollinators, defending against herbivores, and communicating with other plants. nih.govresearchgate.net
This compound is a component of the complex blends of VOCs that plants release. These blends provide information about the physiological state of the plant to the surrounding community. nih.gov The emission of this compound, often as part of the green leaf volatile (GLV) profile, can be induced by biotic and abiotic stresses. GLVs, including derivatives of hexenal and hexenol, are rapidly released upon tissue damage and are crucial for plant defense responses.
This compound plays a crucial role in mediating the intricate communication between plants and insects. Plants can produce compounds that act as semiochemicals, which are signals that modify the behavior of other organisms without having direct physiological activity. nih.gov When a plant is attacked by herbivores, it releases a specific blend of VOCs, including this compound, that can serve multiple functions in plant defense. nih.gov
These herbivore-induced plant volatiles (HIPVs) can act as indirect defenses by attracting natural enemies of the attacking herbivores, such as predators and parasitoids. This tritrophic interaction is a key component of integrated pest management strategies. Furthermore, these VOCs can also function as a direct defense by repelling herbivores or deterring them from feeding.
The signaling cascade initiated by herbivore damage involves the production of plant hormones like jasmonic acid (JA) and salicylic acid (SA), which in turn regulate the synthesis and emission of VOCs. researchgate.net The release of these volatile signals can prime defenses in undamaged parts of the same plant or in neighboring plants, a phenomenon known as plant-plant communication. nih.gov This priming allows for a more rapid and robust defense response upon subsequent attack.
The role of this compound extends to the complex world of plant-microbe interactions. Plants release a variety of VOCs that can influence the colonization of their surfaces by microorganisms. researchgate.net These compounds can have antimicrobial properties, preventing the growth of pathogenic bacteria and fungi. researchgate.net For example, terpenoid volatiles have been shown to defend plants from pathogens. researchgate.net
Conversely, some microbes have evolved to utilize plant-derived VOCs as a carbon source. researchgate.net The composition of a plant's volatile blend can thus shape the microbial community on and around the plant, promoting the growth of beneficial microbes while inhibiting detrimental ones. researchgate.net This selective pressure can lead to the establishment of a microbial community that contributes to plant health and disease suppression.
Pathogens themselves can also produce metabolites that influence plant-microbe interactions. For instance, some pathogen-derived compounds can suppress the production of antibiotics by beneficial bacteria, highlighting the complex chemical signaling that occurs in the rhizosphere. nih.gov The ability of plants to recognize pathogen-associated molecular patterns (PAMPs) and initiate a defense response is a critical aspect of plant immunity. mdpi.com
This compound in Animal Chemical Communication
Chemical communication is a fundamental aspect of animal behavior, with semiochemicals mediating interactions both within and between species. plantprotection.plnih.gov Pheromones, a class of semiochemicals, are used for intraspecific communication, influencing behaviors such as mating and social organization. eagri.orgfiveable.me
This compound and its derivatives are known to function as components of insect pheromones. Pheromones are chemical signals released by an organism that elicit a specific response in another individual of the same species. americanscientist.org In many moth species, females release sex pheromones to attract males for mating. nih.gov These pheromones are often a blend of several compounds, and this compound can be one of the constituents that contribute to the species-specificity of the signal.
As a semiochemical, this compound can also be involved in interspecific communication. Allelochemicals are semiochemicals that mediate interactions between different species. plantprotection.pl For example, a plant-emitted volatile that attracts an herbivore would be classified as a kairomone for the insect. Conversely, if the same compound repels the insect, it would be an allomone for the plant.
The table below provides examples of insects where this compound or related compounds have been identified as a semiochemical.
| Species | Order | Family | Semiochemical Role |
| Anthonomus grandis | Coleoptera | Curculionidae | Aggregation pheromone component |
| Trichoplusia ni | Lepidoptera | Noctuidae | Sex pheromone component |
| Ceratitis capitata | Diptera | Tephritidae | Male-produced sex pheromone |
The chemoattractant and repellent properties of this compound are highly context-dependent. As a component of a floral scent, it can act as a chemoattractant for pollinators. However, when released from a damaged plant, it can serve as a repellent to herbivores. This dual functionality highlights the complexity of chemical signaling in ecological systems.
The specific blend of volatiles, rather than a single compound, often determines the behavioral response of an insect. nih.gov The ratio of different components in a pheromone blend is crucial for species recognition and mating success. Alterations in this ratio can lead to reproductive isolation between closely related species.
In the context of pest management, synthetic pheromones containing this compound and its derivatives are used for monitoring insect populations and in mating disruption strategies. nih.gov By releasing large amounts of a synthetic pheromone, the ability of males to locate females is disrupted, thereby reducing mating success and controlling the pest population.
Mechanistic Insights into Receptor Binding and Behavioral Responses
The perception of this compound, like other volatile organic compounds, begins with its interaction with specialized olfactory receptors. In insects, these receptors are typically ligand-gated ion channels located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla, primarily on the antennae. While direct research on the specific receptor for this compound is limited, studies on structurally similar compounds provide valuable insights into the likely mechanisms.
Insect olfactory receptors are not G-protein-coupled receptors as seen in vertebrates, but rather are ion channels that open upon direct binding of an odorant molecule. This binding event causes a change in the receptor's conformation, leading to an influx of ions and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the insect's brain for processing. The specificity of this interaction is determined by the molecular structure of both the odorant and the binding pocket of the receptor protein.
Research on various insect species has demonstrated that individual olfactory receptors can be broadly tuned, responding to a range of structurally related compounds, or highly specific. For instance, studies on the strawberry blossom weevil, Anthonomus rubi, have identified olfactory receptor neurons that respond to (2E)-hexenyl acetate (B1210297), a compound that shares the C6 backbone and the double bond at the second position with this compound. This suggests the existence of receptors capable of recognizing this specific chemical motif.
The behavioral responses elicited by this compound are context-dependent and vary among species. These responses are the result of the brain integrating the signals from various olfactory receptors. An odorant like this compound may activate a specific combination of receptors, creating a unique neural signature that the insect interprets to make behavioral decisions, such as host plant location, oviposition site selection, or avoidance of predators.
Table 1: Key Concepts in this compound Receptor Binding and Behavioral Response
| Concept | Description |
| Olfactory Receptors (ORs) | Ligand-gated ion channels in insects that directly bind to odorant molecules. |
| Olfactory Sensory Neurons (OSNs) | Neurons that house olfactory receptors and transmit olfactory signals to the brain. |
| Ligand Binding | The specific interaction between an odorant molecule like this compound and an olfactory receptor. |
| Combinatorial Coding | The brain's interpretation of odors based on the activation pattern of multiple olfactory receptors. |
| Behavioral Response | The resulting action of an organism upon perceiving an odor, such as attraction or repulsion. |
Broader Ecological Significance of this compound in Ecosystem Dynamics
The influence of this compound extends beyond individual interactions, impacting the structure and function of entire ecosystems. As a key component of the chemical vocabulary in many environments, it plays a crucial role in mediating complex multitrophic interactions.
One of the most well-documented roles of this compound and related C6 volatiles is in tritrophic interactions involving plants, herbivores, and their natural enemies. When a plant is damaged by an herbivore, it releases a blend of volatile organic compounds, often including derivatives of (2E)-hexenal. These herbivore-induced plant volatiles (HIPVs) serve as an indirect defense mechanism for the plant. researchgate.netnih.gov
Predators and parasitoids of the herbivores have evolved to recognize these chemical cues, using them to locate their prey or hosts. For example, certain parasitic wasps are attracted to the specific blend of volatiles, which may include this compound, released by plants under attack from their specific host caterpillars. This chemical signal acts as a "cry for help" from the plant, recruiting the third trophic level to control the herbivore population.
The ecological significance of this compound is not limited to these defensive alliances. It can also be involved in:
Interspecific Competition: The release of certain volatiles can deter other herbivores from feeding on a plant that is already infested, thus reducing competition for resources.
Microbial Interactions: Volatile compounds can influence the composition and activity of microbial communities on and around plants, which in turn can affect plant health and defense.
The production and release of this compound and other green leaf volatiles are dynamic processes, influenced by factors such as the plant species, the type of herbivore, and abiotic conditions. This variability in chemical signaling adds to the complexity and specificity of ecological interactions.
Table 2: Ecological Roles of this compound and Related Compounds
| Ecological Role | Interacting Organisms | Mechanism of Action |
| Indirect Plant Defense | Plants, Herbivores, Natural Enemies | Attraction of predators and parasitoids to herbivore-damaged plants. researchgate.netnih.gov |
| Pollinator Guidance | Plants, Pollinators | Contribution to floral scent profiles that attract pollinators. |
| Herbivore Deterrence | Plants, Herbivores | Signaling the presence of other herbivores, reducing competition. |
| Microbial Modulation | Plants, Microorganisms | Influencing the microbial community in the plant's vicinity. |
Synthetic Chemistry and Chemoenzymatic Production of 2e Hexenoate
Total Synthesis of (2E)-hexenoate and its Stereoisomers
The creation of the this compound carbon skeleton and the control of its stereochemistry are central challenges in its total synthesis. Various methods have been developed to address these challenges, from classical olefination reactions to modern catalytic approaches.
Wittig-Type Olefination Strategies for this compound Backbone Formation
The formation of the carbon-carbon double bond in this compound is frequently accomplished using Wittig-type olefination reactions. These reactions are indispensable tools for generating alkenes from carbonyl compounds. psu.edu
The Wittig reaction , which utilizes phosphonium (B103445) ylides, is a well-established method for the synthesis of α,β-unsaturated esters. adichemistry.com For instance, the reaction of an appropriate aldehyde with (carbethoxymethylene)triphenylphosphorane (B24862) can yield ethyl this compound. researchgate.nettandfonline.com The stereochemical outcome of the Wittig reaction, leading to either the (E) or (Z)-isomer, is influenced by the stability of the ylide used. Stabilized ylides, such as the one required for this compound synthesis, generally favor the formation of the (E)-alkene. adichemistry.com
A widely used and often more advantageous alternative is the Horner-Wadsworth-Emmons (HWE) reaction . psu.eduwikipedia.org This modification of the Wittig reaction employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org The HWE reaction typically provides excellent (E)-selectivity in the synthesis of α,β-unsaturated esters and offers the practical advantage that the water-soluble phosphate (B84403) by-product is easily removed during workup. wikipedia.orgrsc.org The E-isomer selectivity of the HWE olefination can be further enhanced by using specific bases and reaction conditions, such as lithium tert-butoxide in hexane. researchgate.net
| Olefination Method | Reactants | Key Features | Stereoselectivity |
| Wittig Reaction | Aldehyde, Phosphonium Ylide | High yields for di- and tri-substituted alkenes. adichemistry.com | (E)-alkenes favored with stabilized ylides. adichemistry.com |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde, Phosphonate Carbanion | More nucleophilic carbanion, easy by-product removal. wikipedia.org | Predominantly (E)-alkenes. wikipedia.orgrsc.org |
Stereoselective and Enantioselective Synthesis Approaches
The introduction of chirality into the this compound structure is crucial for many of its applications. This is achieved through stereoselective and enantioselective synthesis strategies.
One approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. While not specifically detailed for this compound in the provided context, this is a general strategy for achieving enantioselectivity in organic synthesis. usm.edu
Asymmetric synthesis, which uses chiral catalysts or reagents to create a chiral product from a prochiral substrate, is another powerful tool. For example, the enantioselective synthesis of a 9,10-seco-taxane derivative involved the creation of a chiral intermediate, ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate, demonstrating the application of these principles to related structures. rsc.org Furthermore, the development of chiral N-heterocyclic carbene (NHC) catalysts has opened new avenues for the asymmetric synthesis of complex molecules containing moieties similar to this compound. mdpi.com
Development of Novel Catalytic Methods in this compound Synthesis
Research into novel catalytic methods for the synthesis of α,β-unsaturated esters, including this compound, is driven by the need for more efficient, atom-economical, and environmentally friendly processes.
One innovative approach is the boronic acid-catalyzed condensation of ketene (B1206846) dialkyl acetals with aldehydes. nih.gov This method provides α,β-unsaturated esters in high yields and with excellent (E)-stereoselectivity, with ethanol (B145695) or methanol (B129727) as the only by-product. nih.gov For instance, 2,4,5-trifluorophenylboronic acid has proven to be a highly active catalyst for this transformation. nih.gov
Another strategy involves the Meyer-Schuster rearrangement of propargyl alcohols into α,β-unsaturated carbonyl compounds, which can be catalyzed by gold(I) or silver(I) salts. psu.edu This method has been explored for the synthesis of ethyl trans-α,β-unsaturated esters with good stereocontrol. psu.edu
Furthermore, palladium-catalyzed α,β-dehydrogenation of saturated esters offers a direct route to α,β-unsaturated esters. organic-chemistry.org This reaction proceeds via the generation of a zinc enolate, followed by the addition of an allyl oxidant and a palladium catalyst. organic-chemistry.org Ruthenium-based olefin metathesis catalysts have also been shown to be effective in the cross-metathesis of electron-deficient olefins to produce α,β-unsaturated esters. organic-chemistry.org
Chemoenzymatic and Biocatalytic Synthesis of this compound Derivatives
The integration of biological catalysts, such as enzymes, with chemical synthesis offers powerful strategies for the production of this compound and its derivatives, particularly for accessing chiral compounds with high enantiopurity. mit.educsic.es
Application of Lipases and Esterases for Kinetic Resolution and Asymmetric Transformations
Lipases and esterases are widely used enzymes in organic synthesis due to their ability to catalyze the hydrolysis and formation of esters with high stereoselectivity. unipd.itnih.gov
Kinetic resolution , where one enantiomer of a racemic mixture reacts faster than the other, is a common application of these enzymes. clockss.org For example, lipase-catalyzed kinetic resolution of racemic esters or alcohols is a powerful method for producing optically pure compounds. clockss.orgkyoto-u.ac.jp The enantioselectivity of these reactions can be influenced by factors such as the choice of lipase (B570770), the acyl donor, and the solvent. clockss.org Lipases from Candida rugosa and Pseudomonas species have been shown to be effective in the synthesis and resolution of hexanoate (B1226103) esters. ijcce.ac.irresearchgate.net
Asymmetric transformations , such as the desymmetrization of prochiral substrates, also utilize these enzymes to create chiral molecules. researchgate.net For instance, the enantioselective hydrolysis of prochiral diesters by pig liver esterase (PLE) is a well-known method for producing chiral malonic acid half-esters. usm.edu While challenges can arise with certain substrates, the high selectivity of enzymes makes them valuable catalysts for creating stereogenic centers. usm.edunih.gov
| Enzyme | Application | Example Substrate Type | Key Outcome |
| Lipase | Kinetic Resolution (Acylation/Deacylation) | Racemic alcohols, Racemic esters | Production of enantiopure alcohols and esters. unipd.itclockss.org |
| Esterase | Kinetic Resolution (Hydrolysis) | Racemic esters | Generation of optically active acids and remaining esters. researchgate.net |
| Pig Liver Esterase (PLE) | Asymmetric Hydrolysis | Prochiral diesters | Formation of chiral malonic acid half-esters. usm.edu |
Bioreduction and Biooxidation Strategies in this compound Functionalization
Bioreduction and biooxidation reactions, catalyzed by oxidoreductases, provide methods for the stereoselective functionalization of the this compound scaffold.
Bioreduction of the carbon-carbon double bond of α,β-unsaturated compounds is a key application of ene-reductases from the 'Old Yellow Enzyme' (OYE) family. researchgate.net These flavin-dependent enzymes catalyze the asymmetric reduction of activated alkenes, such as this compound, to produce the corresponding saturated alkane. researchgate.net This process can create up to two new chiral centers with high enantioselectivity. researchgate.net The use of whole-cell biocatalysts or isolated enzymes, often with a cofactor regeneration system, makes this a powerful tool for asymmetric synthesis. researchgate.netresearchgate.net Enoate reductases have been shown to hydrogenate 2-hexenedioic acid, a related C6 dicarboxylic acid, demonstrating their potential for acting on hexenoate-type structures. researchgate.net
Biooxidation strategies, while less detailed in the provided context for this specific compound, represent another avenue for functionalization. Enzymes such as cytochrome P450 monooxygenases can catalyze a variety of oxidative reactions, including hydroxylations and epoxidations, on a wide range of substrates. csic.es The application of such enzymes could introduce new functional groups into the this compound molecule in a regio- and stereoselective manner.
Enzyme Immobilization Techniques for Enhanced Biocatalysis
The industrial viability of biocatalytic processes, including the synthesis of this compound, is often dependent on the stability and reusability of the enzymes employed. mdpi.com Enzyme immobilization addresses these challenges by confining the biocatalyst to a solid support material, which not only facilitates easy separation from the product but also can enhance its operational stability under various process conditions. mdpi.comresearchgate.netacs.orgacademie-sciences.fr This technique creates a heterogeneous biocatalyst system, preventing enzyme aggregation and allowing for continuous operation formats. mdpi.comnih.gov
Immobilization can improve an enzyme's tolerance to changes in pH and temperature and protect it from organic solvents. mdpi.comresearchgate.net However, the process is not without potential drawbacks. A loss of enzymatic activity can occur due to conformational changes induced by the immobilization process, or limitations in mass transfer where the substrate has restricted access to the enzyme's active site. researchgate.nethust.edu.vn The choice of the support material and the immobilization method is therefore critical to the success of the biocatalyst. researchgate.net For instance, while immobilization often enhances enzyme performance, the synthesis of ethyl hexanoate using lipase immobilized on kaolin (B608303) showed lower yields compared to the free enzyme, highlighting the importance of support selection. researchgate.net
Several methods are predominantly used for enzyme immobilization, each with distinct advantages and disadvantages. nih.gov These include physical adsorption, covalent bonding, entrapment, and cross-linking. researchgate.netnih.gov
Key Immobilization Techniques:
Adsorption: This is one of the simplest methods, relying on physical interactions such as van der Waals forces, hydrogen bonds, and hydrophobic interactions between the enzyme and a water-insoluble carrier. mdpi.com The process is generally mild, causing minimal changes to the enzyme's structure. mdpi.com A variety of materials, including natural polymers like chitosan (B1678972), activated carbon, and hydrophobic resins, are used as supports. mdpi.comnih.gov Lipases, often used in ester synthesis, can be effectively immobilized on hydrophobic supports through interfacial activation, which can lead to a hyperactivated and more stable enzyme form. mdpi.com
Covalent Bonding: This technique involves the formation of strong covalent linkages between functional groups on the enzyme's surface and the support matrix. mdpi.com This method provides a very stable attachment, minimizing enzyme leaching from the support. mdpi.com Common supports include epoxy resins and materials functionalized with groups like glutaraldehyde. academie-sciences.frnih.gov
Entrapment: In this method, the enzyme is physically confined within the porous network of a polymer or gel matrix, such as alginate or hydrogels. acs.orgnih.gov The enzyme is not chemically modified, but its movement is restricted. researchgate.net The pore size of the matrix must be carefully controlled to allow substrate and product diffusion while retaining the enzyme. nih.gov
Cross-Linking: This approach uses bifunctional or multifunctional reagents to create chemical bonds between enzyme molecules, forming large, insoluble aggregates. nih.gov This can be done with or without a support carrier. Cross-linked enzyme aggregates (CLEAs) are a popular carrier-free immobilization method. hust.edu.vn
The selection of a suitable carrier is crucial, with ideal properties including high surface area, mechanical strength, chemical stability, and cost-effectiveness. researchgate.net Materials range from natural polymers like chitin (B13524) and chitosan to inorganic materials and synthetic polymers. nih.gov Advanced materials like covalent organic frameworks (COFs) and self-assembled polyhydroxyalkanoate (PHA) particles are also being explored as novel scaffolds for enzyme immobilization. nih.govacs.org
| Immobilization Technique | Description | Common Supports | Advantages | Disadvantages |
|---|---|---|---|---|
| Adsorption | Enzyme binds to the support surface via weak physical forces (e.g., van der Waals, hydrogen bonds). mdpi.com | Activated Carbon, Chitosan, Hydrophobic Resins, Kaolin. mdpi.comresearchgate.netnih.gov | Simple, mild conditions, minimal enzyme denaturation, support can be reused. mdpi.commdpi.com | Weak binding can lead to enzyme leaching; non-specific binding. mdpi.com |
| Covalent Bonding | Formation of strong, stable chemical bonds between the enzyme and the support. mdpi.com | Epoxy Resins, Glutaraldehyde-activated supports. academie-sciences.frnih.gov | Strong attachment prevents leaching, high stability. mdpi.com | Can cause conformational changes leading to activity loss; harsh chemicals may be used. researchgate.nethust.edu.vn |
| Entrapment | Physical confinement of enzymes within a porous matrix without chemical bonding to the support. nih.gov | Alginate Gels, Polyacrylamide, Hydrogels. acs.orgnih.gov | Generally applicable, protects enzyme from harsh environments. nih.gov | Mass transfer limitations for substrate/product; potential for enzyme leakage. researchgate.net |
| Cross-Linking | Intermolecular cross-linking of enzyme molecules using multifunctional reagents to form insoluble aggregates (CLEAs). hust.edu.vnnih.gov | Carrier-free or on a support. hust.edu.vn | High enzyme loading, high stability. hust.edu.vn | Can lead to significant activity loss if active sites are blocked; diffusion limitations. researchgate.net |
Derivatization and Analog Synthesis for Structure-Activity Relationship Studies of this compound
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological or chemical activity. mdpi.com Through systematic chemical modification (derivatization) and the synthesis of related molecules (analogs), researchers can identify the key structural features—known as the pharmacophore—responsible for a desired effect. mdpi.comchemmethod.com This knowledge is then used to design new compounds with enhanced potency, selectivity, or improved physicochemical properties. mdpi.com For this compound and its related structures, derivatization efforts have focused on exploring and enhancing their potential as therapeutic agents.
Research has shown that modifying the basic hexanoate skeleton can lead to compounds with significant biological activities. For example, a series of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives were synthesized to evaluate their therapeutic potential. eurjchem.comresearchgate.net In this work, beta-aryl keto hexanoic acids were first synthesized and then esterified, followed by the introduction of a ketoxime group. eurjchem.comresearchgate.net The resulting derivatives were tested for anti-inflammatory, antioxidant, and antibacterial properties. eurjchem.comresearchgate.net Several compounds, particularly 7c, 7f, 7i, and 7l from the study, demonstrated excellent anti-inflammatory activity, with IC50 values superior to the standard drug diclofenac (B195802). eurjchem.comresearchgate.net Furthermore, many of the synthesized analogs showed promising activity against Gram-positive bacteria like S. aureus and B. subtilis. eurjchem.comresearchgate.net
In another study, derivatives of 1,5-benzothiazepine (B1259763) were synthesized starting from Ethyl-[2-n-butyl-2-hydroxy methyl] hexanoate. jocpr.com These novel compounds were evaluated for anti-angiogenic and antioxidant activities. The synthesized derivatives exhibited very good inhibition of capillary proliferation, and in nitric oxide assays, they proved to be more potent free-radical scavengers than the well-known antioxidant butylated hydroxytoluene (BHT). jocpr.com
The synthesis of analogs can also involve changes in stereochemistry. A comprehensive stereochemical-SAR study was conducted on Tetrahydrolipstatin (THL), a potent lipase inhibitor that contains a hexanoyl group. nih.gov By synthesizing seven different stereoisomers of THL, researchers could probe the structural requirements of the enzyme's active site. nih.gov The study found that while the natural stereoisomer (THL) was the most potent (IC50 = 4.0 nM), several other stereoisomers retained significant inhibitory activity (IC50s from 8.0 to 20 nM). nih.gov This indicates that while the specific stereochemistry of THL is optimal, the enzyme can accommodate some variation, providing valuable information for the design of future lipase inhibitors. nih.gov
These examples demonstrate that the hexanoate scaffold is a versatile starting point for chemical modification. By introducing different functional groups (aryl rings, oximes), changing substituents, or altering stereochemistry, it is possible to generate analogs with a wide range of biological activities. eurjchem.comjocpr.comnih.gov
| Parent Structure/Starting Material | Derivatization/Analog Strategy | Resulting Compound Class | Investigated Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| Beta-aryl keto hexanoic acids | Esterification and formation of ketoximes. | Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoates. | Anti-inflammatory, Antibacterial, Antioxidant. | Some analogs showed anti-inflammatory activity superior to diclofenac and promising antibacterial activity against Gram-positive bacteria. eurjchem.comresearchgate.net | eurjchem.com, researchgate.net |
| Ethyl-[2-n-butyl-2-hydroxy methyl] hexanoate | Used as a building block for synthesizing 1,5-benzothiazepin-4-(5H)-one derivatives. | 1,5-benzothiazepin-4-(5H)-one derivatives. | Anti-angiogenic, Antioxidant. | Derivatives showed excellent inhibition of capillary proliferation and potent free-radical scavenging activity. jocpr.com | jocpr.com |
| Tetrahydrolipstatin (contains hexanoyl group) | Synthesis of seven different stereoisomers. | Diastereomers of Tetrahydrolipstatin. | Lipase Inhibition. | The natural stereoisomer was most potent, but several other isomers retained significant activity, defining the structural space of the enzyme's active site. nih.gov | nih.gov |
| 2-Hexenoic acid | Epoxidation of the double bond. | 4,5-Epoxy-2-hexenoic acid and its derivatives. | Cytotoxicity. | Derivatives demonstrated significant cytotoxicity against human epidermoid carcinoma KB cells. |
Advanced Analytical Methodologies for 2e Hexenoate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of (2E)-hexenoate from complex mixtures. Different chromatographic techniques are employed based on the specific research question, from identifying its presence in a volatile profile to determining its exact concentration and enantiomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound and its esters. In this method, a sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for the analysis of volatile compounds in solid and liquid samples. researchgate.net This method involves exposing a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then inserted into the GC injector for analysis. The choice of fiber coating, extraction time, and temperature are critical parameters that are optimized to ensure efficient extraction of the target analytes. researchgate.net For instance, in the analysis of volatile compounds in grapes, a polydimethylsiloxane (B3030410) (PDMS) fiber was found to be effective. researchgate.net
Research has successfully utilized HS-SPME/GC-MS to identify and profile volatile compounds in various matrices, including fruits and beverages. researchgate.netresearchgate.net For example, ethyl this compound has been identified as a volatile component in brandies. nist.gov In a study on passion fruit volatiles, HS-SPME with a DVB/CAR/PDMS fiber followed by GC-MS analysis allowed for the identification of 169 volatile compounds, which helped in discriminating between different species and varieties. researchgate.net Similarly, the volatile profiles of red wines have been analyzed to distinguish their geographical origins, with ethyl 2-hexenoate being one of the identified esters. scielo.org.za The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those in spectral libraries like the NIST library. researchgate.netscielo.org.za
Table 1: Selected Research Findings Using GC-MS for Volatile Profiling
| Sample Matrix | Identified Compounds Including this compound derivatives | Analytical Technique | Key Findings |
| Passion Fruit | 169 volatile compounds, including various esters | HS-SPME/GC-MS | The volatile profile can effectively differentiate between passion fruit species and varieties. researchgate.net |
| Cabernet Sauvignon Grapes and Wines | 27 flavor compounds, including (E)-2-hexenal | HS-SPME/GC-MS | Enabled the monitoring of selected volatiles throughout the winemaking process. researchgate.net |
| Red Wines | Various aroma compounds, including ethyl 2-hexenoate | HS-SPME/GC-MS | Specific volatile compounds can be used as discriminant variables to determine the geographical origin of wines. scielo.org.za |
| Brandies | Profile of volatile compounds | Headspace solid-phase microextraction followed by GC-MS | Ethyl this compound was identified as a component. nist.gov |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-performance liquid chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound in various samples. libretexts.orgchromatographyonline.com The principle of HPLC involves pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). libretexts.org Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. libretexts.org
HPLC systems are equipped with various detectors, such as UV-Vis, refractive index (RID), and mass spectrometry (MS) detectors, to identify and quantify the separated compounds. libretexts.orgdlsu.edu.ph For quantitative analysis, a calibration curve is typically constructed using standard solutions of the analyte at known concentrations. nih.gov The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. nih.gov The high sensitivity of HPLC-MS allows for the detection of compounds at picogram to femtogram levels. nih.gov
Different modes of HPLC, such as normal-phase, reversed-phase, and ion-exchange chromatography, can be employed depending on the polarity of the analyte and the sample matrix. libretexts.org Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is the most common mode used for the analysis of a wide range of organic compounds.
Table 2: HPLC System Components and their Functions
| Component | Function |
| Pump | Forces the mobile phase through the system at a specific flow rate. libretexts.org |
| Injector | Introduces the liquid sample into the mobile phase flow stream. libretexts.org |
| Column | The core of the HPLC system where the separation of sample components occurs. libretexts.org |
| Detector | Detects the individual molecules as they elute from the column. libretexts.org |
| Data System (Computer) | Controls the HPLC instrument and processes the data from the detector for qualitative and quantitative analysis. libretexts.org |
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are molecules that are non-superimposable mirror images of each other and often exhibit different biological activities. Therefore, determining the enantiomeric purity of a compound like this compound is crucial, especially in pharmaceutical applications. libretexts.org
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. pharmaknowledgeforum.com Cyclodextrin-based stationary phases are widely used in chiral gas chromatography (GC). pharmaknowledgeforum.com The selection of the appropriate CSP and chromatographic conditions is critical for achieving successful enantiomeric separation. pharmaknowledgeforum.com
Chiral GC and chiral HPLC are the two main techniques used for enantiomeric purity assessment. Chiral GC is suitable for volatile compounds and offers advantages such as fast analysis and low cost. pharmaknowledgeforum.com Chiral HPLC is more versatile and can be used for a wider range of compounds. researchgate.net In some cases, derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can be separated on a non-chiral column, is an alternative approach. libretexts.org The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is the percentage of the major enantiomer minus the percentage of the minor enantiomer. thieme-connect.de
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are vital for elucidating the precise chemical structure of this compound. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. researchgate.netlibretexts.org It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. libretexts.org The exact frequency depends on the chemical environment of the nucleus, providing detailed information about the molecular structure. libretexts.org
For this compound, ¹H NMR and ¹³C NMR are the most common types of NMR experiments. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms in the molecule, which is crucial for unambiguous structural elucidation. mdpi.comnih.gov For instance, COSY experiments show correlations between coupled protons, while HSQC and HMBC experiments reveal correlations between protons and carbons that are one bond or multiple bonds apart, respectively. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. mugberiagangadharmahavidyalaya.ac.inwebassign.net It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. mugberiagangadharmahavidyalaya.ac.in
The IR spectrum of this compound would show characteristic absorption bands for the functional groups it contains. The C=C double bond in the hexenoate chain will have a characteristic stretching vibration. Similarly, the C=O carbonyl group of the ester will exhibit a strong absorption band in a specific region of the IR spectrum. libretexts.org The region of the spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that is unique to a particular molecule. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Alkene | C=C | 1620-1680 | Variable |
| Ester | C=O | 1735-1750 | Strong |
| Ester | C-O | 1000-1300 | Strong |
| Alkane | C-H | 2850-3000 | Strong |
Note: The exact positions of the absorption bands can be influenced by the molecular structure and environment.
Sample Preparation and Extraction Protocols for Biological Matrices
The accurate quantification of this compound and other short-chain fatty acids (SCFAs) in biological matrices presents analytical challenges due to their volatility, low concentrations, and the complexity of the sample matrix. rsc.org Effective sample preparation is therefore a critical step to isolate these compounds, remove interfering substances, and enhance detection sensitivity prior to analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net
Commonly employed methods involve acidification, extraction, and often derivatization. Acidification of the sample, typically using hydrochloric acid, is a crucial first step that protonates the carboxylate group of this compound, reducing its polarity and facilitating its extraction from the aqueous biological matrix into an organic solvent. nih.gov
Liquid-Liquid Extraction (LLE) is a widely used technique for SCFA extraction. nih.govfrontiersin.org After acidification, an organic solvent is added to the sample, followed by vigorous mixing and centrifugation to separate the organic layer containing the SCFAs. researchgate.net The choice of solvent is critical; methyl tert-butyl ether (MTBE) is often preferred over others like diethyl ether because it can reduce background noise during analysis. nih.gov In some protocols, distilled water is used as a surrogate matrix to develop and validate the extraction method, ensuring comparable recovery from the target biological samples. nih.gov
Solid-Phase Extraction (SPE) offers an alternative or supplementary cleanup step. mdpi.comnih.gov This technique uses a solid sorbent packed in a cartridge to retain either the analytes of interest or the matrix interferences. nih.gov For instance, a method using an acetone (B3395972) extraction followed by enrichment on a Bond Elut Plexa SPE column has been developed for fecal and intestinal samples, demonstrating good recovery and reproducibility. mdpi.com
Derivatization is frequently required, especially for GC-MS analysis, to increase the volatility and thermal stability of SCFAs, as well as to improve their chromatographic peak shape and mass spectrometric sensitivity. rsc.orgfrontiersin.org An in situ extraction and derivatization method using pentafluorobenzyl bromide (PFBBr) as the derivatizing agent has been shown to be effective for fecal samples, reducing sample workup time and limiting the loss of volatile SCFAs. rsc.org
The selection of a specific protocol depends on the biological matrix (e.g., feces, plasma, serum, tissue), the required sensitivity, and the available analytical instrumentation. nih.govfrontiersin.org
Table 1: Overview of Extraction Protocols for Short-Chain Fatty Acids in Biological Matrices
| Matrix | Extraction/Cleanup Method | Key Reagents | Analytical Platform | Key Findings |
|---|---|---|---|---|
| Human Plasma, Serum, Feces; Mouse Cecum Tissue | Liquid-Liquid Extraction (LLE) | Hydrochloric acid, methyl tert-butyl ether (MTBE) | GC-MS | MTBE was selected as the optimal solvent to reduce background noise; the method was validated for linearity, precision, and recovery. nih.gov |
| Fecal and Intestinal Samples | Solid-Phase Extraction (SPE) | Acetone, Bond Elut Plexa column | GC-FID | The method is rapid, uses relatively inexpensive reagents, and provides high recovery (98-138%) and reproducibility. mdpi.com |
| Rat Fecal Samples | In situ Extraction and Derivatization | Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), pentafluorobenzyl bromide (PFBBr) | GC-MS/MS | This one-pot procedure reduces analysis time and minimizes the loss of SCFAs during sample handling. rsc.org |
Integration of Metabolomics and Fluxomics for Pathway Analysis
Understanding the functional role of this compound in biological systems requires not only measuring its concentration but also elucidating its dynamic involvement in metabolic pathways. The integration of metabolomics and fluxomics provides a powerful approach to achieve this comprehensive understanding. frontiersin.orgnih.gov
Metabolomics provides a static snapshot of the complete set of small-molecule metabolites, including this compound, in a biological sample at a specific point in time. mdpi.com By comparing the metabolite profiles of cells or tissues under different conditions (e.g., health versus disease), researchers can identify significant changes in metabolite concentrations. frontiersin.org Subsequent pathway analysis using tools like MetaboAnalyst can then map these altered metabolites onto known metabolic pathways to infer which cellular processes are perturbed. mdpi.com For example, a metabolomics study might reveal elevated levels of this compound and other fatty acids, suggesting a dysregulation in fatty acid metabolism. scispace.com
Fluxomics , on the other hand, measures the rates of metabolic reactions, or fluxes, providing a dynamic view of metabolism. nih.gov The most common technique is 13C-based metabolic flux analysis (MFA), where a stable isotope-labeled substrate (e.g., 13C-glucose) is introduced into the system. By tracking the incorporation of the 13C label into downstream metabolites, the rates of the enzymatic reactions that produced them can be calculated. nih.gov This reveals how a cell is actively utilizing its metabolic network.
This joint analysis is crucial for constructing accurate, condition-specific metabolic models and for identifying key regulatory nodes in pathways involving this compound. frontiersin.orgresearchgate.net By linking changes in metabolite pools to the dynamic fluxes that govern them, researchers can gain deeper insights into metabolic function and dysfunction.
Table 2: Roles of Metabolomics and Fluxomics in Pathway Analysis
| 'Omics' Approach | Primary Data Generated | Role in Pathway Analysis | Example Insight |
|---|---|---|---|
| Metabolomics | Comprehensive profile of metabolite concentrations (e.g., µmol/g). mdpi.comntnu.edu | Identifies which metabolites are present and their relative abundance; highlights significantly altered metabolic pools under different conditions. frontiersin.org | Detection of elevated 5-oxoproline and long-chain acylcarnitines in drug-resistant cancer cells, pointing to perturbed glutathione (B108866) and fatty acid metabolism. mdpi.com |
| Fluxomics | Rates of metabolic reactions (fluxes), often determined using stable isotope tracers (e.g., 13C). nih.gov | Quantifies the flow of molecules through metabolic pathways; reveals how metabolic networks are rewired in response to stimuli. researchgate.net | Quantification of increased carbon flux through the pentose (B10789219) phosphate (B84403) pathway to meet a high demand for NADPH in yeast. nih.gov |
| Integrated Analysis | Combined dataset of metabolite levels and reaction rates. | Provides a systems-level understanding by linking static metabolite concentrations to the dynamic reaction rates that control them. frontiersin.orgresearchgate.net | Demonstrating that an observed accumulation of pathway intermediates (metabolomics) is caused by a transcriptional and metabolic redirection of carbon flow (fluxomics) to maintain redox balance. researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-oxoproline |
| Acetone |
| Acylcarnitines |
| Diethyl ether |
| Hydrochloric acid |
| Methyl tert-butyl ether (MTBE) |
| NADPH |
| Pentafluorobenzyl bromide (PFBBr) |
Enzymology and Metabolic Fate of 2e Hexenoate
Characterization of Enzymes Involved in (2E)-hexenoate Biotransformation
The enzymatic landscape for this compound metabolism is comprised of several key classes of enzymes, including reductases, oxidoreductases, esterases, and lipases, each playing a distinct role in the lifecycle of this compound.
Reductases and Oxidoreductases Acting on this compound Precursors
The biosynthesis and modification of this compound and its precursors are critically dependent on the action of reductases and oxidoreductases. For instance, the conversion of hex-2-enoyl-CoA to hexanoyl-CoA can be catalyzed by the TdTer gene from Treponema denticola. researchgate.net In the context of polyhydroxyalkanoate (PHA) biosynthesis, PHA synthases (PhaC) are classified based on their substrate specificity. Class I, III, and IV synthases produce short-chain-length PHAs from precursors like hexanoate (B1226103), while Class II enzymes synthesize medium-chain-length PHAs. preprints.orgnih.gov The reduction of NADP+ by ferredoxin-NAD(P)+ reductase (Fnr) is significant for the synthesis of alcohols like ethanol (B145695) and butanol in some solventogenic Clostridia. researchgate.net
Ene-reductases, a class of oxidoreductases, are also noteworthy. A thermophilic-like ene-reductase, FOYE-1, from the acidophilic iron-oxidizing bacterium "Ferrovum" sp. JA12, has been identified and shown to be active on N-phenylmaleimide and N-phenyl-2-methylmaleimide, utilizing both NADPH and NADH as cofactors. nih.gov Furthermore, two stereospecific tropinone (B130398) reductases are involved in tropane (B1204802) alkaloid metabolism, reducing tropinone to either tropine (B42219) or pseudotropine. nih.gov These enzymes are NADPH-dependent short-chain dehydrogenases. nih.gov
Esterases and Lipases in this compound Hydrolysis
Esterases and lipases are central to the hydrolysis of this compound esters. These carboxylester hydrolases are distinguished by their substrate preferences: esterases typically hydrolyze water-soluble esters with short acyl chains, while lipases act on water-insoluble triglycerides with long-chain fatty acids. researchgate.netresearchgate.net However, this distinction can be nuanced, as some enzymes exhibit overlapping specificities. nih.gov
Lipases, such as those from Rhizomucor miehei, have been shown to be effective in synthesizing ethyl hexanoate through transesterification. oup.com The activity of these enzymes is influenced by factors like temperature, with an optimal range often observed, beyond which deactivation occurs. oup.com Studies on carboxylesterases from Arabidopsis thaliana have revealed their role in the hydrolysis of xenobiotics, indicating their involvement in plant secondary metabolism. researchgate.net The kinetic properties of these enzymes, such as their Michaelis-Menten constant (Km), can vary depending on the acyl chain length of the substrate. researchgate.net For instance, some plant carboxylesterases show decreasing Km values with increasing acyl chain length. researchgate.net
Biosynthetic Enzymes and their Specificity for this compound Production
The biosynthesis of this compound and its derivatives is carried out by a range of enzymes with specificities for different precursors and reaction types. In the production of ethyl hexanoate, the β-ketothiolase encoded by the BktB gene from Cupriavidus necator is crucial for converting butyryl-CoA to 3-ketohexanoyl-CoA. researchgate.net The final step, the synthesis of ethyl hexanoate from hexanoyl-CoA and ethanol, can be catalyzed by alcohol acyltransferases (AATs), such as the SAAT gene product from Fragaria × ananassa. researchgate.net
PHA synthases (PhaC) are key enzymes in the production of polyhydroxyalkanoates, with different classes showing preferences for short-chain-length or medium-chain-length hydroxyalkanoate precursors. preprints.orgnih.gov For example, Class I, III, and IV PhaC enzymes utilize precursors like hexanoate to produce short-chain-length PHAs. nih.gov The engineering of these biosynthetic enzymes is a significant area of research for the industrial production of natural products and their analogs. rsc.org
Mechanisms of Enzymatic Catalysis and Active Site Analysis for this compound Processing
The catalytic mechanisms of enzymes that process this compound and related compounds often follow established principles of enzyme kinetics, such as the Michaelis-Menten model. mit.edu This model describes the formation of an enzyme-substrate complex, followed by the conversion of the substrate to the product and its release from the enzyme. mit.edu
Enzymes employ various catalytic strategies, including covalent catalysis, acid-base catalysis, and catalysis by proximity and orientation. aklectures.com In many hydrolases, a catalytic triad (B1167595) of amino acids, often serine, histidine, and aspartate or glutamate, is central to the reaction mechanism. libretexts.org For instance, in serine proteases, the serine residue acts as a nucleophile to form a covalent intermediate with the substrate. libretexts.org
The active site of an enzyme is a three-dimensional pocket where substrate binding and catalysis occur. nih.gov The specific amino acid residues within the active site determine the enzyme's substrate specificity and catalytic efficiency. nih.gov For example, in some ester hydrolases, mutations in the active site can alter substrate preference and increase catalytic activity. researchgate.net Computational modeling and protein engineering techniques are used to study and modify enzyme active sites to enhance their properties for specific applications. acs.orgupc.edu The study of enzyme active sites has revealed that conformational ensembles, rather than a single static structure, are important for catalysis. nih.gov
Pathways of this compound Catabolism in Biological Systems (non-human focus)
In various microorganisms, this compound and related fatty acids are broken down through metabolic pathways to generate energy and cellular building blocks. Metabolism is broadly divided into catabolism, the breakdown of larger molecules, and anabolism, the synthesis of complex molecules. maricopa.edu
One of the central pathways for fatty acid degradation is β-oxidation. In this process, fatty acyl-CoAs are sequentially shortened by two carbons per cycle. For a six-carbon chain like hexanoate, this pathway would involve a series of enzymatic reactions. A key step is the oxidation of hexanoyl-CoA to (2E)-hexenoyl-CoA, a reaction catalyzed by an acyl-CoA dehydrogenase. modelseed.org
In some anaerobic microbial communities, the breakdown of compounds like propionate (B1217596) and acetate (B1210297) occurs through syntrophic interactions, where the metabolic products of one organism are consumed by another. researchgate.net For instance, in mesophilic, high-ammonia conditions, certain bacteria can oxidize propionate and acetate, producing intermediates like hydrogen and formate (B1220265) that are then utilized by methanogens. researchgate.net The metabolism of volatile fatty acids, including hexanoic acid, is a key process in purple non-sulfur bacteria, which can utilize these compounds as carbon sources under photoheterotrophic conditions. frontiersin.org These bacteria assimilate sugars and fatty acids through pathways like the Embden-Meyerhof-Parnas (glycolysis) pathway, the Entner-Doudoroff pathway, and the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org
Enzyme Inhibitor Design and Activity Studies Related to this compound Metabolic Pathways
Enzyme inhibitors are molecules that reduce or block enzyme activity and are crucial tools in studying metabolic pathways and in drug development. medcraveonline.comnumberanalytics.com Inhibitors can be reversible or irreversible and can act through different mechanisms, such as competing with the substrate for the active site (competitive inhibition), binding to a different site on the enzyme (non-competitive inhibition), or binding only to the enzyme-substrate complex (uncompetitive inhibition). medcraveonline.comnumberanalytics.com
The design of enzyme inhibitors often relies on understanding the enzyme's structure and catalytic mechanism. itmedicalteam.pl Structure-based drug design utilizes the three-dimensional structure of the target enzyme to rationally design inhibitors with high potency and selectivity. itmedicalteam.plnih.gov For example, higher molar concentrations of hexanoic acid have been shown to inhibit the activity of Rhizomucor miehei lipase (B570770) in the synthesis of ethyl hexanoate. oup.com
In the context of fatty acid biosynthesis, the enzymes of the fatty acid synthase (FAS) system are attractive targets for the development of antimicrobial drugs. nih.gov Inhibitors targeting these enzymes can disrupt the production of essential fatty acids in bacteria, leading to growth inhibition. nih.gov The study of enzyme inhibitors continues to be an active area of research, with ongoing efforts to design more selective and potent inhibitors for various therapeutic and biotechnological applications. numberanalytics.com
Biotechnological and Applied Research Perspectives of 2e Hexenoate
Sustainable Production of (2E)-hexenoate via Fermentation
The demand for natural and sustainably sourced compounds has driven research into microbial fermentation as a viable alternative to chemical synthesis for producing this compound and its derivatives. This approach offers the potential for environmentally friendly and scalable production. nih.gov
Strain Engineering for High-Titer this compound Production
Metabolic engineering of various microorganisms is a key strategy to achieve high-yield production of this compound precursors and related compounds. By introducing and optimizing specific biosynthetic pathways, scientists can channel the cell's metabolic flux towards the desired product.
For instance, research has focused on engineering Saccharomyces cerevisiae for the production of hexanoic acid, a direct precursor to hexanoate (B1226103) esters. researchgate.net This involves introducing heterologous genes to construct a synthetic pathway for hexanoyl-CoA, a key intermediate. researchgate.net One approach is the reverse β-oxidation pathway, which has been successfully implemented in Clostridium autoethanogenum to produce 1-hexanol (B41254) from syngas, achieving a titer of 0.26 g/L in a continuous fermentation process. frontiersin.org
Similarly, Pseudomonas putida KT2440 has been engineered for the production of medium-chain-length fatty alcohols and esters. By deleting native alcohol dehydrogenases that degrade the products, and introducing genes for carboxylic acid reductase, phosphopantetheinyl transferase, and alcohol acetyltransferase, researchers have successfully produced hexyl acetate (B1210297). wur.nl Overexpression of fatty acid transporters further boosted production, with the optimal strain achieving 160.5 mg/L of hexyl acetate. wur.nl
The table below summarizes key engineered strains and their production capabilities for this compound precursors and related esters.
| Microorganism | Engineered Pathway | Product | Titer | Reference |
| Saccharomyces cerevisiae | Hexanoyl-CoA synthesis pathway | Ethyl hexanoate | 42.35 ± 1.75 mg/L | researchgate.net |
| Clostridium autoethanogenum | Reverse β-oxidation pathway | 1-Hexanol | 0.26 g/L | frontiersin.org |
| Pseudomonas putida KT2440 | Fatty alcohol and ester synthesis | Hexyl acetate | 160.5 mg/L | wur.nl |
| Yarrowia lipolytica | Fatty Acid Synthase (FAS) engineering | Short-chain fatty acids (C6/C8) | Not specified | google.com |
Bioprocess Optimization and Scalability Studies for this compound
Optimizing fermentation conditions is crucial for maximizing product yield and ensuring the economic viability of large-scale production. Key parameters that are often fine-tuned include temperature, pH, substrate concentration, and aeration. amazonaws.comnih.gov
For example, in the production of ethyl hexanoate by engineered Saccharomyces cerevisiae, optimizing the fermentation process is a critical step following strain engineering. researchgate.net Similarly, studies on gas fermentation using mixed microbial consortia highlight the importance of pH control to favor the production of longer-chain fatty acids like hexanoate. mdpi.com Lowering the pH can shift the metabolism from producing acetate towards butyrate (B1204436) and hexanoate. mdpi.com
Computational fluid dynamics (CFD) combined with the Taguchi method has been used to optimize the design and operating conditions of stirred tank bioreactors for aerobic fermentation processes. researchgate.net This approach helps in determining the optimal impeller type, agitation speed, and gas flow rate to enhance gas holdup and power consumption, which are critical for scalable production. researchgate.net The use of larger-scale bioreactors, such as 5-L vessels with fully controlled conditions, is essential to obtain experimental results that are representative of industrial-scale production. amazonaws.com
The following table outlines key parameters and their impact on the production of this compound and related compounds.
| Parameter | Effect on Production | Reference |
| pH | Lower pH can favor the production of longer-chain fatty acids like hexanoate in mixed microbial consortia. | mdpi.com |
| Temperature | Affects the rate of enzymatic reactions and can influence the final product profile. | nih.gov |
| Substrate Concentration | Higher concentrations of precursors like hexanoic acid can increase the yield of hexanoate esters. | researchgate.net |
| Agitation and Aeration | Optimizing these parameters in a bioreactor is crucial for cell growth and product formation in aerobic fermentations. | researchgate.net |
Development of Eco-Friendly Pest Management Strategies
This compound and its analogs play a significant role in the chemical communication of various insects, making them promising candidates for the development of environmentally friendly pest control methods.
This compound as a Component in Bio-Pesticides and Attractants
This compound is a component of the aggregation pheromone of several stink bug species, including the bean bug, Riptortus pedestris (formerly Riptortus clavatus). wur.nlresearchgate.net The aggregation pheromone of R. pedestris is a mixture that includes (E)-2-hexenyl (E)-2-hexenoate. wur.nlresearchgate.net Synthetic versions of these pheromones can be used in traps to monitor and manage pest populations. researchgate.netgoogle.com For instance, a blend containing (E)-2-hexenyl (E)-2-hexenoate has been shown to be attractive to both adult and nymphal stages of R. pedestris. wur.nl
Furthermore, some studies have shown that (E)-2-hexenyl (E)-2-hexenoate can attract other insect species, indicating potential for broader applications in pest management. For example, it has been found to be more attractive to the soybean stink bug, Piezodorus hybneri, than its own synthetic pheromone under certain field conditions. researchgate.net This cross-attraction suggests that this compound-based lures could be used to manage multiple pest species simultaneously.
The table below highlights the role of this compound and its derivatives as attractants for different insect pests.
| Insect Species | Compound | Function | Reference |
| Riptortus pedestris (Bean Bug) | (E)-2-hexenyl (E)-2-hexenoate | Aggregation Pheromone | wur.nlresearchgate.net |
| Piezodorus hybneri (Soybean Stink Bug) | (E)-2-hexenyl (E)-2-hexenoate | Attractant | researchgate.net |
| Stink Bugs (general) | (E)-2-hexenyl (E)-2-hexenoate | Attractant | google.com |
Disrupting Insect Communication with this compound Analogs
In addition to their use as attractants, this compound and its analogs can be employed to disrupt the chemical communication systems of insect pests. This strategy, known as mating disruption, involves releasing synthetic pheromones into the environment to confuse insects and prevent them from finding mates.
While direct research on using this compound for mating disruption is ongoing, the principle has been successfully applied with other insect pheromones. For example, co-releasing the codling moth pheromone with a kairomone, ethyl (2E,4Z)-decadienoate (pear ester), has been investigated to enhance mating disruption. oup.comnih.gov This suggests that combining this compound-based compounds with other semiochemicals could lead to more effective and targeted pest control strategies. The development of such biopesticides offers a promising alternative to conventional insecticides, with reduced environmental impact. researchgate.net
Role in Food and Fermentation Sciences (focused on formation pathways in food systems)
This compound and related esters are naturally present in various fruits and fermented foods, where they contribute to the characteristic aroma and flavor profiles. nih.govmdpi.com Understanding the biosynthetic pathways of these compounds is crucial for controlling and enhancing the sensory qualities of food products.
In fruits like apples, straight-chain ester volatiles, including hexanoate esters, are primarily formed through the lipoxygenase (LOX) pathway. nih.govacs.org This pathway involves the enzymatic degradation of fatty acids. researchgate.net Specifically, linoleic acid is metabolized to produce hexyl and hexanoate esters. nih.govacs.org The process begins with the formation of C6 aldehydes, such as (2E)-hexenal, which can then be oxidized to hexanoic acid and subsequently esterified to form hexanoate esters. nih.govacs.org
During fermentation, microorganisms such as lactic acid bacteria (LAB) and yeasts play a significant role in the formation of flavor compounds. nih.govmdpi.com LAB can produce esterases that synthesize flavor esters like ethyl hexanoate through reactions between alcohols and acids. mdpi.com The composition and concentration of these volatile organic compounds (VOCs) are influenced by the substrate, the specific microorganisms involved, and the fermentation conditions. nih.gov For example, in the fermentation of legume-based beverages, the reduction of aldehydes like hexanal (B45976) and the formation of pleasant aroma compounds are highly dependent on the fermentation temperature and the specific strains used. nih.gov
The table below outlines the key formation pathways of this compound and its esters in different food systems.
| Food System | Formation Pathway | Key Precursors | Key Enzymes | Reference |
| Fruits (e.g., Apples) | Lipoxygenase (LOX) Pathway | Linoleic Acid, (2E)-hexenal | Lipoxygenase, Hydroperoxide Lyase, Alcohol Dehydrogenase, Alcohol Acyltransferase | nih.govacs.orgresearchgate.net |
| Fermented Foods (general) | Microbial Metabolism | Fatty Acids, Alcohols, Acetyl-CoA | Esterases, Alcohol Acetyltransferase | researchgate.netmdpi.com |
| Fermented Legume Beverages | Lactic Acid Fermentation | Aldehydes (e.g., hexanal) | Not specified | nih.gov |
Exploration of New Biological Activities of this compound Derivatives
The structural scaffold of this compound serves as a versatile template for the development of novel bioactive molecules. Researchers have synthesized and evaluated a variety of this compound derivatives, leading to the discovery of a range of new biological activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic properties. These investigations highlight the potential for creating new therapeutic agents by modifying the core hexenoate structure.
One area of significant interest is the development of derivatives with antimicrobial properties. A series of methyl 5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. researchgate.neteurjchem.com Many of these compounds demonstrated promising activity against the Gram-positive strains, with one derivative in particular, compound 7i, showing excellent activity comparable to the standard antibiotic streptomycin. researchgate.neteurjchem.com In another study, derivatives of (±)-Yanglingmycin, which features a more complex structure incorporating a hexadienoate moiety, also displayed considerable antibacterial activity against several bacterial species. mdpi.com
Beyond antibacterial effects, researchers have explored the anti-inflammatory potential of this compound derivatives. The same series of methyl 5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives was tested for anti-inflammatory activity. researchgate.neteurjchem.com Several of these compounds exhibited excellent anti-inflammatory properties, with low IC50 values that were superior to the reference drug, diclofenac (B195802). researchgate.net
The antioxidant capacity of hexanoate esters has also been a focus of investigation. The synthesis of various phenolic acid esters, such as vanillyl hexanoate, has been achieved with high conversion yields. researchgate.net When the antioxidant activities of these esters were compared, it was found that their efficacy is dependent on the presence and position of hydroxyl groups on the aromatic ring. researchgate.net Vanillyl hexanoate, for instance, demonstrated significant antioxidant activity. researchgate.net Similarly, nitroester derivatives of hydroxytyrosol, including nitrohydroxytyrosyl hexanoate, have been synthesized and evaluated for their antioxidant potential. acs.org
Furthermore, certain derivatives have shown promise as cytotoxic agents against cancer cell lines. Compounds derived from 4,5-Epoxy-2-hexenoic acid exhibited potent cytotoxic effects against human epidermoid carcinoma KB cells, with IC50 values indicating strong inhibition of cell growth. Additionally, methyl 5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives were assessed for their cytotoxic activities against human lung cancer cells (A549). researchgate.neteurjchem.com In a different line of research, semisynthetic analogues of the potent antimalarial quassinoids, brusatol (B1667952) and bruceine A, were prepared and showed that they inhibit protein synthesis in P. falciparum. ucl.ac.uk
These diverse findings underscore the broad potential of this compound derivatives in applied research. The ability to modify the core structure allows for the fine-tuning of biological activity, opening avenues for the development of new agents in medicine and biotechnology.
Table 1: Antibacterial and Anti-inflammatory Activity of this compound Derivatives
| Derivative Class | Target Organism/Assay | Key Findings | Reference |
| Methyl 5-(hydroxyimino)-3-(aryl-substituted)hexanoates | S. aureus, B. subtilis (Gram-positive bacteria) | Most compounds showed promising activity; compound 7i was comparable to streptomycin. | researchgate.neteurjchem.com |
| Methyl 5-(hydroxyimino)-3-(aryl-substituted)hexanoates | E. coli (Gram-negative bacteria) | Compounds 7b, 7c, 7j, 7k, and 7l demonstrated moderate activity. | researchgate.neteurjchem.com |
| Methyl 5-(hydroxyimino)-3-(aryl-substituted)hexanoates | Anti-inflammatory Assay | Compounds 7c, 7f, 7i, and 7l showed excellent activity with low IC50 values, surpassing the reference drug diclofenac. | researchgate.net |
| (±)-Yanglingmycin Derivatives | Various bacterial species | Most derivatives displayed considerable antibacterial activity. | mdpi.com |
Table 2: Cytotoxic and Antioxidant Activity of this compound Derivatives
| Derivative Class | Target | Key Findings | Reference |
| 4,5-Epoxy-2-hexenoic acid derivatives | Human epidermoid carcinoma KB cells | Demonstrated significant cytotoxicity with IC50 values ranging from 2.5 µg/ml to 8.5 µg/ml. | |
| Methyl 5-(hydroxyimino)-3-(aryl-substituted)hexanoates | Human lung cancer cells (A549) | Assessed for cytotoxic activities via MTT assay. | researchgate.neteurjchem.com |
| Phenolic acid esters (e.g., vanillyl hexanoate) | Antioxidant Assays (DPPH, CUPRAC, CBA) | Antioxidant activity depends on the presence and position of the hydroxyl group. Vanillyl hexanoate showed high activity. | researchgate.net |
| Nitrohydroxytyrosyl hexanoate | Antioxidant Assays (FRAP, ABTS, ORAC) | Synthesized and evaluated for potential antioxidant bioactivity. | acs.org |
| Quassinoid analogues (brusatol, bruceine A) | P. falciparum | Analogues inhibit protein synthesis in the malaria parasite. | ucl.ac.uk |
Emerging Trends and Future Directions in 2e Hexenoate Research
Systems Biology Approaches for Comprehensive Understanding of (2E)-hexenoate Dynamics
Systems biology offers a framework for integrating multiple layers of biological information to create a comprehensive picture of how this compound functions within a living system. This approach moves beyond studying single components in isolation, aiming to understand the emergent properties of the entire network involved in its synthesis, perception, and response. By combining experimental data from genomics, transcriptomics, proteomics, and metabolomics with computational modeling, researchers can simulate the dynamic behavior of this compound and its associated pathways. hmdb.camdpi.com
This holistic view is crucial for understanding its role in plant defense, where this compound is released in response to stressors like herbivory or infection. sc.edumdpi.comfrontiersin.org A systems-level understanding can elucidate how environmental cues trigger its rapid production, how it signals to other parts of the plant or to neighboring plants, and how it influences the wider ecosystem, for instance, by attracting predators of herbivores. civilsdaily.commdpi.com Mathematical models can predict how perturbations in the system, such as changes in gene expression or environmental conditions, affect this compound output and its downstream biological effects.
Table 1: Key Components of a Systems Biology Study on this compound in Plants
| Component | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| Genomics | Identify genes involved in the this compound biosynthetic pathway (e.g., lipoxygenase, hydroperoxide lyase) and its perception. | Genome-wide association studies (GWAS) and comparative genomics across different plant species. | A catalog of candidate genes and regulatory elements controlling this compound dynamics. |
| Transcriptomics | Analyze gene expression changes in response to stimuli that induce this compound production (e.g., wounding, herbivory). nih.govmdpi.com | RNA-Seq analysis of tissues at different time points after stress induction. | Identification of co-regulated gene networks and transcription factors that orchestrate the defense response. mdpi.comnih.gov |
| Proteomics | Quantify the proteins (enzymes, receptors) directly involved in the synthesis and signaling of this compound. | Mass spectrometry-based proteomics to compare protein abundance between control and treated samples. | Confirmation of enzyme activity and identification of post-translational modifications that regulate the pathway. |
| Metabolomics | Profile the levels of this compound, its precursors (e.g., linolenic acid), and other related metabolites. acs.orgnih.gov | GC-MS or LC-MS to quantify volatile and non-volatile compounds in a biological sample. mdpi.com | A detailed map of the metabolic flux through the pathway and its interaction with other metabolic networks. |
| Computational Modeling | Integrate multi-omics data to build a predictive model of the this compound network. | Develop ordinary differential equation (ODE) or flux balance analysis (FBA) models. | A dynamic simulation of this compound production and signaling, allowing for in-silico experiments and hypothesis testing. |
Advanced Omics Technologies in Pathway Discovery and Elucidation
The discovery and detailed mapping of biochemical pathways related to this compound are being revolutionized by advanced "omics" technologies. nih.govfrontiersin.org These high-throughput methods provide an unprecedented, system-wide view of molecular changes, enabling researchers to connect genes to functions and uncover novel pathway components. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts, is instrumental in identifying genes that are activated or suppressed during events that trigger this compound production, such as physical damage or pathogen attack. frontiersin.orgnih.gov For example, analyzing the transcriptome of a plant leaf immediately after wounding can reveal the upregulation of genes encoding fatty acid hydroperoxide lyase (HPL), a key enzyme in the biosynthesis of many GLVs. frontiersin.orgmdpi.com
Metabolomics allows for the comprehensive analysis of all small-molecule metabolites, including this compound and its derivatives, within a biological sample. mdpi.comnih.gov This technology is critical for directly observing the biochemical outcome of genetic and environmental changes. acs.org By comparing the metabolomic profiles of different plant varieties or mutants, scientists can identify bottlenecks in the biosynthetic pathway or discover previously unknown related compounds.
Proteomics , focusing on the entire set of proteins, complements these approaches by identifying and quantifying the enzymes and receptors that execute the functions encoded by the genes. This can confirm that upregulated genes are translated into active enzymes and can reveal post-translational modifications that regulate their activity.
Table 2: Application of Omics Technologies in this compound Pathway Elucidation
| Omics Technology | Specific Application to this compound Research | Key Findings & Potential Discoveries |
|---|---|---|
| Transcriptomics (RNA-Seq) | Comparing gene expression in plant leaves before and after mechanical wounding or herbivore feeding. mdpi.commdpi.com | Identification of specific isoforms of lipoxygenase (LOX) and hydroperoxide lyase (HPL) genes responsible for GLV bursts. Discovery of transcription factors that regulate the entire pathway. frontiersin.org |
| Metabolomics (GC-MS, LC-MS) | Profiling volatile organic compounds (VOCs) emitted from stressed plants or characterizing the intracellular lipid profile. acs.org | Quantification of this compound and related C6-volatiles. Discovery of novel esters or oxidation products derived from the this compound backbone. nih.gov |
| Proteomics (Shotgun, Targeted) | Identifying proteins that are differentially abundant in response to GLV-inducing stimuli. | Confirmation of LOX and HPL enzyme production. Potential discovery of receptor proteins in neighboring plants that perceive this compound as a signal. |
| Genomics (GWAS) | Screening large populations of a plant species to link genetic variations to differences in this compound production. | Pinpointing specific single nucleotide polymorphisms (SNPs) in biosynthetic genes or their regulators that account for natural variation in GLV profiles. |
Rational Design of this compound-Based Bioactive Molecules
The rational design of novel molecules based on the this compound chemical structure is a promising area for creating compounds with tailored biological activities. nih.govmdpi.com This approach leverages an understanding of structure-activity relationships to modify the original molecule, aiming to enhance desired properties such as potency, specificity, or stability. unimi.it Given that this compound and its esters serve as important signaling molecules (pheromones) in insects and as key components of fruit and plant aromas, there is significant interest in developing synthetic analogues for agriculture and the flavor industry. ontosight.airesearchgate.netmedchemexpress.comwur.nl
The process involves using computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, to predict how changes to the this compound scaffold will affect its interaction with specific biological targets, like an insect's olfactory receptor. unimi.itsciforum.net For example, by altering the alcohol moiety of the ester or modifying the carbon chain, chemists can design new molecules that are more attractive to specific pest species or that release a more desirable aroma for a longer period. unibo.it
Table 3: Examples of Rational Design Strategies for this compound Analogues
| Design Strategy | Molecular Modification | Target Application | Rationale |
|---|---|---|---|
| Enhance Pheromonal Activity | Modify the ester group (e.g., change from a methyl to a propyl or hexyl ester). hmdb.caplos.org | Pest management (lures for insect traps). | To increase binding affinity and specificity to the olfactory receptors of a target insect species, making the lure more effective. plos.org |
| Improve Flavor/Fragrance Profile | Introduce new functional groups (e.g., hydroxyl, ketone) onto the hexene chain. | Food and cosmetics industry. medchemexpress.comsmolecule.com | To create novel aroma profiles (e.g., more floral, less "green") or to improve stability in product formulations. |
| Increase Volatility Control | Increase the molecular weight by extending the carbon chain of the acid or alcohol part. | Agriculture (long-lasting repellents) or air care (slow-release fresheners). | To lower the vapor pressure, resulting in a slower, more sustained release of the active compound over time. |
| Create Biocidal Compounds | Incorporate halogen atoms or other reactive moieties into the structure. | Antifungal or antibacterial agents. | To design molecules that can covalently bind to or disrupt essential enzymes in pathogens, leveraging the core structure for targeted delivery. |
Interdisciplinary Collaborations in Chemical Ecology and Synthetic Biology of this compound
The fields of chemical ecology and synthetic biology are converging to create powerful new avenues for this compound research and application. Chemical ecologists work to decipher the natural roles of compounds like this compound in mediating interactions between organisms, such as plant-herbivore or predator-prey relationships. mdpi.comresearchgate.netillinois.edu They identify the specific chemical signals that drive behaviors like attraction, repulsion, or defense. civilsdaily.comwur.nl
Synthetic biology, in turn, provides the tools to engineer biological systems (often microbes or plants) to produce these valuable chemicals in a sustainable and controlled manner. iqs.eduresearchgate.net A classic example of this synergy involves a chemical ecologist identifying a specific this compound ester as a potent pheromone for an agricultural pest. wur.nlplos.org A synthetic biologist can then take the gene responsible for the final esterification step and engineer it into a yeast or bacterial strain. researchgate.net This allows for the large-scale fermentation of the pheromone, which can then be used in traps for monitoring and controlling the pest population, offering an eco-friendly alternative to broad-spectrum pesticides. mdpi.com This collaboration accelerates the translation of fundamental ecological discoveries into practical biotechnological solutions. iqs.edu
Table 4: Potential Interdisciplinary Projects in this compound Research
| Project Goal | Role of Chemical Ecologist | Role of Synthetic Biologist | Potential Impact |
|---|---|---|---|
| "Smart Plant" Defense | Identify the specific blend of this compound and other GLVs that most effectively attracts predatory insects (natural enemies of pests). mdpi.com | Engineer a crop plant's metabolic pathway to produce and release this specific blend only when attacked by herbivores. iqs.edu | Creation of crops with built-in, targeted biological pest control, reducing the need for chemical insecticides. |
| Sustainable Fragrance Production | Characterize the enzymatic pathways in rare or difficult-to-grow flowers that produce unique this compound-based floral scents. | Reconstruct the entire biosynthetic pathway in a microbial host like Saccharomyces cerevisiae (yeast). researchgate.nettudelft.nl | Sustainable, scalable, and cost-effective production of high-value natural fragrances without relying on harvesting endangered plants. |
| Biosensors for Plant Health | Determine the precise threshold concentration of airborne this compound that indicates a specific plant stress (e.g., drought, fungal infection). mdpi.com | Design a biological circuit in a microbe that produces a visible output (e.g., color change) when it detects this threshold concentration. uni-freiburg.de | Development of living biosensors that can be deployed in fields to give farmers an early warning of crop stress. |
| Novel Biopolymer Feedstocks | Investigate how organisms naturally modify fatty acid chains for different purposes. | Engineer bacteria to use this compound as a precursor for producing novel polyhydroxyalkanoates (PHAs) or other bioplastics. researchgate.nettandfonline.com | Expansion of the range of monomers available for creating biodegradable plastics with new and improved material properties. |
Addressing Challenges in this compound Research and Production
Despite its potential, significant challenges remain in both the fundamental research and the commercial production of this compound and its derivatives. In research, a primary obstacle is the volatile and transient nature of the compound. Studying its signaling role in a natural environment is difficult because it becomes rapidly diluted in the air, and its high local concentrations near a damaged leaf are hard to measure accurately. sc.edumdpi.com Furthermore, visualizing the precise localization of these small molecules within plant cells to understand where they are perceived remains a major hurdle. sc.edu
On the production side, whether through chemical synthesis or biocatalysis, cost and efficiency are major barriers. The synthesis of specialty esters can be inhibited by the very substrates and products involved, leading to low yields. researchgate.net When using microbial fermentation to produce bio-based chemicals, challenges include the high cost of feedstocks, low productivity of the microbial strains, and expensive downstream processing to purify the final product. tandfonline.comacs.orgmdpi.com Overcoming these issues will require the development of more sensitive analytical tools for research and the engineering of more robust and efficient microbial cell factories for production, potentially using cheaper, lignocellulosic biomass as a starting material. researchgate.netacs.org
Table 5: Key Challenges and Strategies in this compound Research and Production
| Area | Challenge | Potential Strategy / Future Direction |
|---|---|---|
| Chemical Ecology Research | Difficulty in measuring transient, low-concentration volatile signals in a complex natural environment. civilsdaily.com | Development of highly sensitive, real-time volatile sensors; advanced imaging techniques to track fluorescently-tagged analogues. sc.edu |
| Biochemical Research | Identifying the specific receptor proteins that perceive this compound and initiate a signaling cascade. | Use of photoaffinity labeling with modified this compound probes to capture and identify binding partners in cell extracts. |
| Biocatalytic Production | Enzyme inhibition by short-chain acid and alcohol substrates, leading to low conversion rates and long reaction times. researchgate.net | Immobilization of enzymes to improve stability; protein engineering of lipases to increase substrate tolerance and catalytic efficiency. |
| Microbial Production | Low yields and productivity due to metabolic burden and precursor limitations in engineered microbes. mdpi.com | Employing synthetic biology to optimize metabolic flux towards the this compound pathway; developing strains that can utilize low-cost feedstocks like methane (B114726) or lignocellulose. researchgate.netacs.org |
| Industrial Scale-Up | High cost of fermentation and downstream processing (extraction, purification) for bulk production. tandfonline.com | Designing integrated biorefinery processes where co-products add value; developing novel, low-energy extraction methods like thermoseparating systems. acs.org |
Q & A
Q. Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use retention indices and fragmentation patterns from NIST Chemistry WebBook (e.g., m/z 99 for this compound) to confirm identity .
- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts (e.g., δ 5.8–6.2 ppm for conjugated double bonds) with literature data .
- Purity Validation : Combine multiple techniques (e.g., GC-MS for volatile impurities, HPLC for non-volatile residues) to address limitations of single-method analyses .
Advanced: How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?
Q. Methodological Answer :
- Cross-Validation : Compare MS/MS fragmentation patterns (e.g., neutral loss of 82 Da for pentenoate derivatives) with published spectra .
- Parameter Optimization : Re-run experiments under controlled conditions (e.g., pH, temperature) to isolate variables affecting spectral reproducibility .
- Collaborative Analysis : Use platforms like PubChem or NIST to benchmark data against standardized references .
Basic: What variables influence the isomerization kinetics of this compound in aqueous solutions?
Q. Methodological Answer :
- Experimental Design : Systematically vary pH (3–9), temperature (25–60°C), and ionic strength. Use UV-Vis spectroscopy to track absorbance changes at 210–230 nm .
- Data Collection : Record time-resolved spectra and fit to first/second-order kinetic models using software like OriginLab or Python’s SciPy .
- Error Mitigation : Include triplicate runs and control samples to account for instrument drift .
Advanced: How can computational methods predict the reactivity of this compound in enzyme-catalyzed reactions?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with esterase enzymes (e.g., lipase B). Validate with experimental Km/Vmax data .
- Limitations : Address discrepancies between in silico and in vitro results by refining force field parameters or solvent models .
Basic: What are common pitfalls in interpreting NMR data for this compound, and how can they be mitigated?
Q. Methodological Answer :
- Solvent Artifacts : Use deuterated solvents (e.g., CDCl3) and reference TMS peaks to avoid split signals .
- Dynamic Effects : For rotamers, acquire variable-temperature NMR (e.g., −20°C to 50°C) to coalesce overlapping peaks .
- Quantitative Analysis : Integrate peaks using baseline correction and compare with internal standards (e.g., 1,3,5-trimethoxybenzene) .
Advanced: How to design experiments studying the ecological impact of this compound as a plant volatile?
Q. Methodological Answer :
- Field vs. Lab Studies : Use headspace GC-MS for in situ volatile collection, paired with controlled greenhouse trials to isolate environmental variables .
- Statistical Frameworks : Apply mixed-effects models to account for spatial/temporal variability in emission rates .
- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .
Basic: What protocols ensure reproducibility in synthesizing this compound esters?
Q. Methodological Answer :
- Catalyst Selection : Compare yields using lipases (e.g., CAL-B) vs. chemical catalysts (e.g., H2SO4) under anhydrous conditions .
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) followed by rotary evaporation .
- Documentation : Report detailed reaction parameters (e.g., stoichiometry, reaction time) to enable replication .
Advanced: How to address conflicting bioactivity results of this compound derivatives in antimicrobial assays?
Q. Methodological Answer :
- Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify structural selectivity .
- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values and assess statistical significance .
- Meta-Analysis : Compare results with existing datasets in ChEMBL or PubChem BioAssay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
